4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Overview
Description
4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a compound of interest in medicinal chemistry. It is a derivative of the imidazo[4,5-c]pyridine class, which has been explored for various biological activities.
Synthesis Analysis
Swanson et al. (2016) describe the synthesis of a series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists. The synthesis involves addressing affinity and stability issues to create effective methyl substituted derivatives (Swanson et al., 2016).
Molecular Structure Analysis
The molecular structure of imidazo[4,5-c]pyridine derivatives, including methyl substitutions, has been studied using density functional theory (DFT) and X-ray diffraction. Lorenc et al. (2008) conducted a detailed analysis of these structures, providing insights into bond lengths, angles, and the influence of methyl group substitution on the molecular conformation (Lorenc et al., 2008).
Chemical Reactions and Properties
Research by Rosenberg et al. (2012) illustrates the chemical reactivity of imidazo[4,5-b]pyridines and related structures, focusing on palladium-catalyzed amidation reactions. These reactions provide pathways for functionalizing the core structure of the imidazo[4,5-c]pyridine derivatives (Rosenberg et al., 2012).
Scientific Research Applications
P2X7 Receptor Antagonism
4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives have been explored for their potential as P2X7 receptor antagonists. A study by Swanson et al. (2016) describes the synthesis and structure-activity relationship (SAR) of these derivatives, leading to the identification of a potent P2X7 antagonist, beneficial in addressing P2X7 affinity and liver microsomal stability issues (Swanson et al., 2016).
Molecular Structure and Vibrational Energy Studies
The molecular structure, vibrational energy levels, and potential energy distribution of methyl derivatives of imidazo[4,5-c]pyridine have been analyzed using density functional theory (DFT). Dymińska et al. (2011) conducted a study comparing quantum chemical calculations with experimental results from X-ray diffraction, IR, and Raman studies, highlighting the planar conformation of these molecules and the presence of N–H⋯N hydrogen bonds (Dymińska et al., 2011).
Tuberculostatic Activity
Research into the tuberculostatic activity of imidazo[4,5-c]pyridine derivatives has been conducted, with studies focusing on the synthesis of compounds with potential antituberculotic properties. Bukowski and Janowiec (1996) synthesized various derivatives and tested them for antituberculotic activity, providing insights into new therapeutic applications (Bukowski & Janowiec, 1996).
Solid Phase Synthesis for Therapeutic Applications
Hutchins and Chapman (1996) developed a method for the solid phase synthesis of 1,2,3,4-tetrahydroisoquinolines and 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridines. This method is significant for the preparation of compounds used in therapeutic applications, particularly in the field of medicinal chemistry (Hutchins & Chapman, 1996).
Development of New Therapeutic Agents
The potential of imidazo[4,5-c]pyridine derivatives in developing new therapeutic agents has been a focus in recent research. Harer and Bhatia (2015) explored the synthesis of imidazo(4,5-b) pyridines as inhibitors of Lumazine synthase in M. tuberculosis, highlighting their significance in the treatment of tuberculosis (Harer & Bhatia, 2015).
Protonation Study in Imidazo[4,5-c]pyridines
Barlin and Fenn (1981) conducted a carbon-13 nuclear magnetic resonance study of protonation in various imidazo[4,5-c]pyridines. This study revealed insights into the protonation patterns in these compounds, contributing to a better understanding of their chemical behavior (Barlin & Fenn, 1981).
Future Directions
The future directions for research on 4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine and its derivatives could include further exploration of their radical-scavenging activity and potential therapeutic applications . Additionally, more research is needed to fully understand their mechanism of action and to explore their physical and chemical properties .
properties
IUPAC Name |
4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-7-6(2-3-8-5)9-4-10-7/h4-5,8H,2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMRGFIGPFVORV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330153 | |
Record name | 4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60330153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
CAS RN |
56952-17-1 | |
Record name | 4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60330153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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